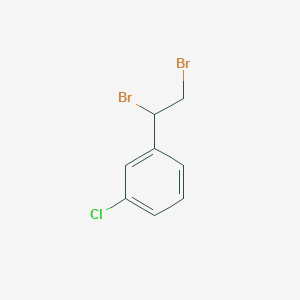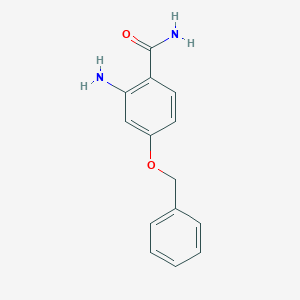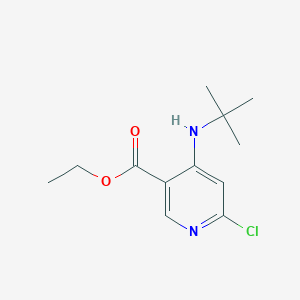
Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a tert-butylamino group, and a chlorine atom attached to a nicotinic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate typically involves the esterification of 4-(tert-butylamino)-6-chloronicotinic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Tertylone: A novel stimulant and substituted cathinone with similar structural features.
N-ethyl pentylone: Another substituted cathinone with stimulant-like effects.
Pentylone, Methylone, Butylone: These compounds share structural similarities and are known for their stimulant properties.
Uniqueness
Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate is unique due to the presence of the tert-butylamino group and the chlorine atom, which confer specific chemical and biological properties
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-5-17-11(16)8-7-14-10(13)6-9(8)15-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) |
InChIキー |
OSAQNNVXAGPSIZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1NC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
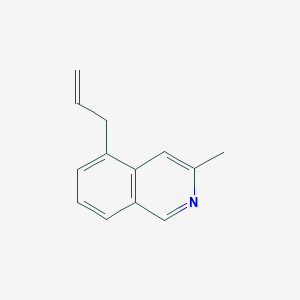


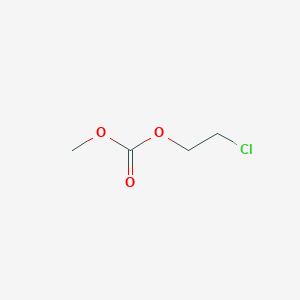
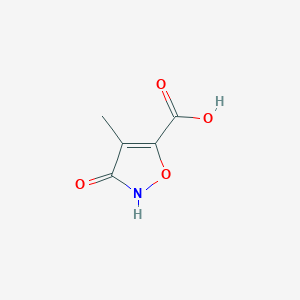
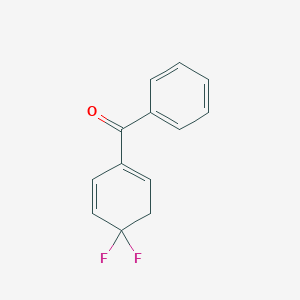
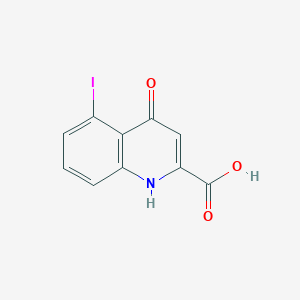
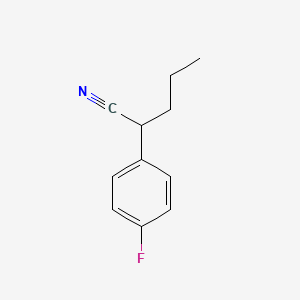

![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)

